molecular formula C17H15Cl2N3O2 B2659682 1-(3,4-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894007-81-9

1-(3,4-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2659682
CAS No.: 894007-81-9
M. Wt: 364.23
InChI Key: JDMVCROQRRNNGI-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorophenyl group and a phenylpyrrolidinyl group connected through a urea linkage, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced to the pyrrolidinone ring through a substitution reaction, often using phenyl halides and suitable catalysts.

    Formation of the Urea Linkage: The final step involves the reaction of the dichlorophenyl isocyanate with the pyrrolidinone derivative to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-(5-oxo-1-methylpyrrolidin-3-yl)urea
  • 1-(3,4-Dichlorophenyl)-3-(5-oxo-1-ethylpyrrolidin-3-yl)urea
  • 1-(3,4-Dichlorophenyl)-3-(5-oxo-1-propylpyrrolidin-3-yl)urea

Comparison: Compared to these similar compounds, 1-(3,4-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to the presence of the phenyl group, which may confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2/c18-14-7-6-11(8-15(14)19)20-17(24)21-12-9-16(23)22(10-12)13-4-2-1-3-5-13/h1-8,12H,9-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMVCROQRRNNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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